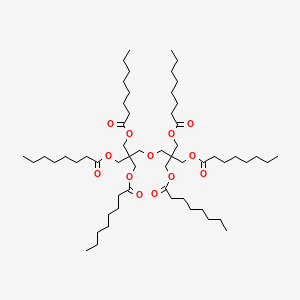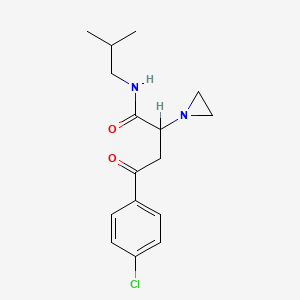
alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a p-chlorobenzoyl group, which is a benzene ring substituted with a chlorine atom. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide typically involves the reaction of aziridine derivatives with p-chlorobenzoylpropionic acid. One common method includes the nucleophilic ring-opening of aziridines, which can be achieved using various nucleophiles under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the ring-opening process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aziridine ring and the p-chlorobenzoyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Acids and Bases: Hydrochloric acid, sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide involves its interaction with molecular targets and pathways in biological systems. The aziridine ring can react with nucleophiles in biological molecules, leading to the formation of covalent bonds and subsequent biological effects . The compound’s immunotropic activity is linked to its ability to modulate immune responses through interactions with immune cells and signaling pathways .
Comparison with Similar Compounds
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide can be compared with other aziridine-containing compounds, such as:
Ethylenimine: A simple aziridine used in various chemical reactions and industrial applications.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity to aziridines.
Aziridine Alkaloids: Natural and synthetic aziridine-containing compounds with biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and biological properties.
Properties
CAS No. |
116356-04-8 |
|---|---|
Molecular Formula |
C16H21ClN2O2 |
Molecular Weight |
308.80 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(2-methylpropyl)-4-oxobutanamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-11(2)10-18-16(21)14(19-7-8-19)9-15(20)12-3-5-13(17)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,18,21) |
InChI Key |
GGBBMCNOGLMPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


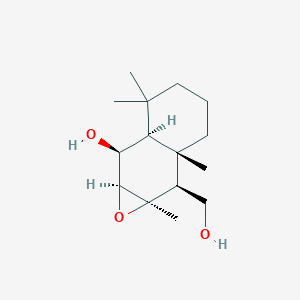

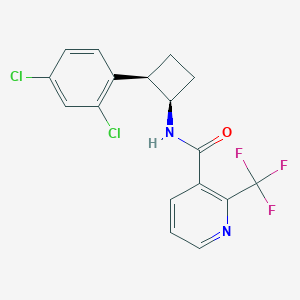
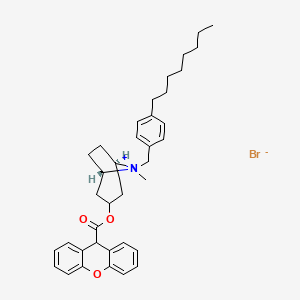

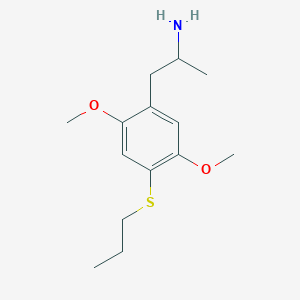
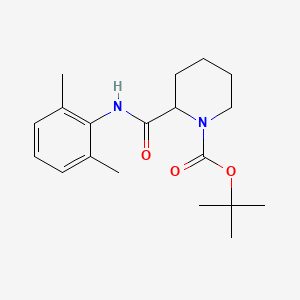
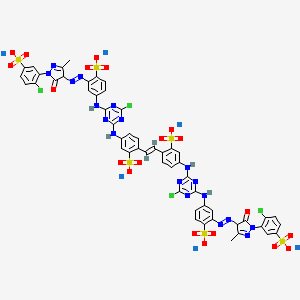
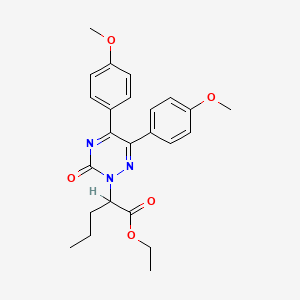

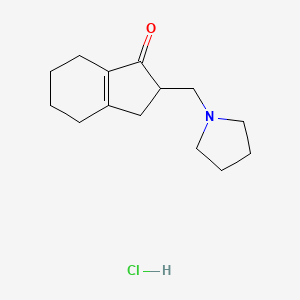
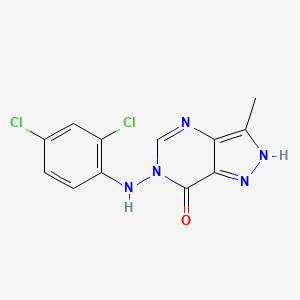
![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)
